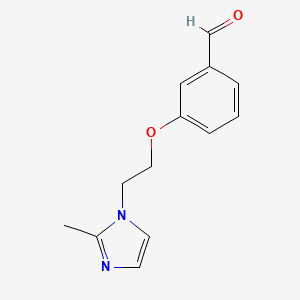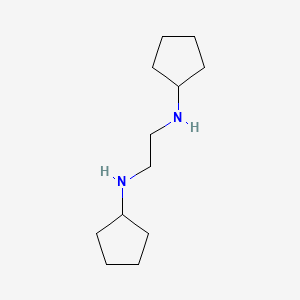![molecular formula C14H17N3O4 B12294588 11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Decarbamoylmitomycin C is a derivative of mitomycin C, a well-known DNA alkylating agent. This compound lacks the carbamate group at the C10 position, which distinguishes it from its parent compound. It is known for its cytotoxic properties, primarily due to its ability to form DNA monoadducts and cross-links, which disrupt DNA structure and function .
Preparation Methods
The synthesis of 10-Decarbamoylmitomycin C involves several steps. One common method includes the removal of the carbamate group from mitomycin C. This can be achieved through chemical reactions involving specific reagents and conditions. For instance, the use of strong acids or bases can facilitate the removal of the carbamate group, resulting in the formation of 10-Decarbamoylmitomycin C . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
10-Decarbamoylmitomycin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace existing groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-Decarbamoylmitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.
Biology: Researchers use it to investigate cellular responses to DNA damage and repair mechanisms.
Mechanism of Action
The mechanism of action of 10-Decarbamoylmitomycin C involves its activation in vivo to form a bifunctional alkylating agent. This activated form binds to DNA, leading to the formation of DNA monoadducts and cross-links. These modifications disrupt DNA replication and transcription, ultimately leading to cell death. The compound can activate a p53-independent cell death pathway, making it effective even in cells lacking functional p53 .
Comparison with Similar Compounds
10-Decarbamoylmitomycin C is similar to other mitomycin derivatives, such as mitomycin C. it lacks the carbamate group at the C10 position, which gives it unique properties. Unlike mitomycin C, 10-Decarbamoylmitomycin C forms different stereoisomeric DNA adducts, which can lead to distinct biochemical responses . Other similar compounds include:
Mitomycin A: Another derivative of mitomycin with different functional groups.
Porfiromycin: A mitomycin analog with a different substitution pattern.
Azaquinomycin: A related compound with a similar mechanism of action but different structural features.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3 |
InChI Key |
OUADMZZEIRSDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)

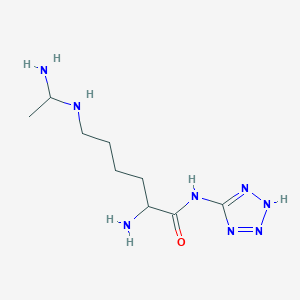
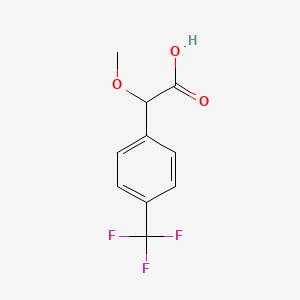


![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
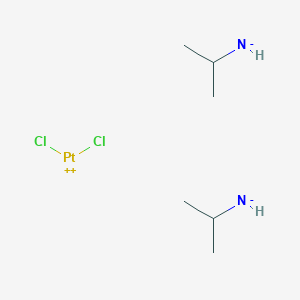
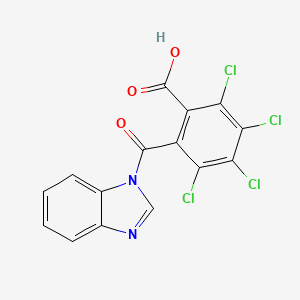
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
